molecular formula C18H39O3P B14167690 Dioctyl ethylphosphonate CAS No. 6156-13-4

Dioctyl ethylphosphonate

Cat. No.: B14167690
CAS No.: 6156-13-4
M. Wt: 334.5 g/mol
InChI Key: QCLSSHCNJSKZPQ-UHFFFAOYSA-N
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Description

Dioctyl ethylphosphonate is a high-purity organophosphorus compound of significant interest in chemical research and development. As a phosphonic acid diester, it serves as a versatile intermediate and precursor in organic synthesis. Its potential applications include serving as a solvent or extractant in separation processes, a stabilizer in polymer chemistry, and a ligand in catalysis. Researchers also explore its use in the development of advanced materials. The compound's structure, featuring a direct carbon-phosphorus (C-P) bond, provides stability against hydrolysis and offers a valuable platform for creating novel chemical entities. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Note: The specific applications, research value, and mechanism of action for this compound require detailed information from technical databases or scientific literature. Example for a Different Compound: The closely related Dioctyl methylphosphonate (CAS 1832-68-4) has a molecular formula of C₁₇H₃₇O₃P and a molecular weight of 320.45 g/mol .

Properties

CAS No.

6156-13-4

Molecular Formula

C18H39O3P

Molecular Weight

334.5 g/mol

IUPAC Name

1-[ethyl(octoxy)phosphoryl]oxyoctane

InChI

InChI=1S/C18H39O3P/c1-4-7-9-11-13-15-17-20-22(19,6-3)21-18-16-14-12-10-8-5-2/h4-18H2,1-3H3

InChI Key

QCLSSHCNJSKZPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(CC)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Arbuzov reaction, widely employed for dialkyl alkylphosphonates, involves the rearrangement of trialkyl phosphites in the presence of alkyl halides. For dioctyl ethylphosphonate, trioctyl phosphite (TOPi) reacts with ethyl iodide (EtI) under elevated temperatures (175–185°C) to yield the target compound. A "heel" of this compound (20–25% by weight of TOPi) is introduced to maintain reaction temperature above the boiling point of TOPi (≈250°C), ensuring controlled exothermicity.

Key parameters :

  • Catalyst concentration : 0.5–10 wt% EtI relative to TOPi.
  • Reaction time : 5–10 hours, with post-heating (2 hours) to ensure completion.
  • Purity requirements : TOPi ≥98% purity minimizes by-products, obviating extensive purification.

Industrial Adaptations

Large-scale implementations mitigate runaway reactions through gradual TOPi addition and reflux systems. Ethyl iodide’s volatility necessitates closed-loop condensation to recover unreacted catalyst, enhancing cost-efficiency. Post-synthesis oxidative treatments (e.g., chlorine) eliminate residual phosphite.

Titanate-Catalyzed Esterification of Ethylphosphonic Acid

Two-Step Esterification Protocol

Adapting dioctyl phthalate methodologies, ethylphosphonic acid undergoes esterification with isooctyl alcohol via titanate catalysts (e.g., tetraoctyl titanate):

  • Priming : Ethylphosphonic acid, isooctyl alcohol, and titanate catalyst (0.5–2 wt%) are heated at 190–235°C under inert conditions.
  • Neutralization and purification : The crude product is washed with aqueous base, vacuum-distilled, and filtered to remove residual acid.

Yield optimization :

  • Excess isooctyl alcohol (20–30 mol%) drives equilibrium toward ester formation.
  • Water removal via Dean-Stark trap improves conversion rates by 15–20%.

Horner–Wadsworth–Emmons (HWE) Reaction for Stereoselective Synthesis

Phosphonate Carbanion Formation

The HWE reaction generates stabilized phosphonate carbanions, which react with aldehydes to form alkenes. For this compound, octanal and diethyl ethylphosphonate are coupled under basic conditions (e.g., NaH) to yield the product.

Reaction pathway :

  • Deprotonation of diethyl ethylphosphonate to form carbanion 1 .
  • Nucleophilic attack on octanal, producing β-hydroxyphosphonate intermediate 3a/3b .
  • Elimination via oxaphosphetane intermediates to yield this compound.

Stereochemical control : Electron-withdrawing groups (EWGs) on the phosphonate enhance elimination kinetics, favoring E-alkene geometry.

Michael Addition of Octanol to Vinylphosphonates

Vinylphosphonate Intermediate Synthesis

Building on LEGO-Lipophosphonoxin methodologies, vinylphosphonate precursors (e.g., diethyl vinylphosphonate) undergo Michael addition with octanol:

  • Vinylphosphonate activation : Deprotonation with LDA generates nucleophilic species.
  • Octanol addition : Nucleophilic attack at the β-position forms this compound.

Advantages :

  • High stereoselectivity (>90% E isomer).
  • Dialkylphosphate by-products are water-soluble, simplifying purification.

Comparative Analysis of Synthetic Methods

Method Temperature (°C) Catalyst Yield (%) By-Products
Arbuzov Reaction 175–185 Ethyl iodide 97–99 Residual TOPi, ethyl iodide
Titanate Esterification 190–235 Tetraoctyl titanate 85–92 Water, unreacted alcohol
HWE Reaction 25–80 NaH 75–88 Dialkylphosphate
Michael Addition -78–25 LDA 90–95 Lithium salts

Scalability : The Arbuzov reaction and titanate esterification are industrially viable, whereas HWE and Michael addition suit laboratory-scale stereoselective synthesis.

Industrial-Scale Production Considerations

Raw Material Purity

  • Trioctyl phosphite : Acid number <0.1 mg KOH/g ensures >98% product purity.
  • Isooctyl alcohol : Anhydrous conditions prevent hydrolysis during esterification.

Mechanism of Action

Comparison with Similar Compounds

Physicochemical Properties and Trends

  • Volatility : this compound’s long alkyl chains reduce volatility compared to diethyl analogs (e.g., dioctyl sebacate in atmospheric studies shows low volatility) .
  • Solubility : Hydrophobic octyl groups limit water solubility, unlike Fosetyl-Al, which is water-soluble due to its ionic structure .
  • Thermal Stability : Longer alkyl chains improve thermal stability, making dioctyl derivatives suitable for high-temperature applications compared to methyl or ethyl variants .

Data Table: Key Comparative Properties

Compound CAS RN Molecular Formula Oxidation State Key Applications Regulatory Class
This compound 6156-13-4 C₁₈H₃₉O₃P P(V) Industrial additives Schedule 2B04
Dioctyl methylphosphonate 1832-68-4 C₁₇H₃₇O₃P P(V) Industrial additives Schedule 2B04
Diethyl ethylphosphonite 2651-85-6 C₆H₁₅O₂P P(III) Chemical synthesis Schedule 2B04
Fosetyl-Al 39148-24-8 C₃H₉AlO₉P₃ P(V) Agricultural fungicide Non-scheduled
Diphenyl octyl phosphate 1241-94-7 C₂₀H₂₇O₄P P(V) Plasticizers Non-scheduled

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